![molecular formula C18H20N4O B2359394 9-(4-isopropylphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 537001-93-7](/img/structure/B2359394.png)

9-(4-isopropylphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

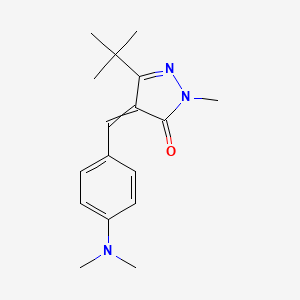

“9-(4-isopropylphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a chemical compound that belongs to the class of quinazolinones . Quinazolinones and their derivatives, such as 1,2,4-triazoloquinazolinones, are known for their diverse pharmacological activities, including anti-HIV, muscle relaxant, neuroleptic, hypnotic, antihistaminic, analgesic, anti-inflammatory, anticonvulsant, antifertility, latent leishmanicidal, anticancer, and antihypertensive properties .

Synthesis Analysis

The synthesis of this compound involves a three-component reaction between aldehydes, dimedone, and 3-amino-1,2,4-triazole or 2-aminobenzimidazole in acetic acid as the reaction medium at 60 °C . This method results in good yields and has several advantages, including short reaction time, mild reaction conditions, readily available and inexpensive materials, environmentally friendly, no need for column chromatography, and simple work-up procedure .

Molecular Structure Analysis

The molecular formula of this compound is C20H24N4O, with an average mass of 336.431 Da and a monoisotopic mass of 336.195007 Da .

Chemical Reactions Analysis

The reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone and their potential synthetic equivalents leads to the formation of 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)-ones .

科学的研究の応用

- A two-step synthetic route has been proposed for a wide range of derivatives of 1,8-disubstituted bis[1,2,4]triazolo[4,3-b:3,4-f][1,2,4,5]tetrazines. This method starts with readily available 3,6-dihydrazinyl-1,2,4,5-tetrazine and corresponding aldehydes. Notably, this approach is convenient and transition metal-free .

- The synthesized bis[1,2,4]triazolo[4,3-b:3,4-f][1,2,4,5]tetrazines exhibit weak luminescent properties in MeCN solution, with quantum yields ranging from 21% to 23%. Additionally, they display an unexpected quasi-reversible electroreduction peak and ambipolar semiconductor properties, with charge carrier mobilities between 10-4 and 10-6 cm2 V-1 s-1 .

- Researchers have effectively synthesized two series of energetic materials based on [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine. These materials were derived from monosubstituted tetrazine or tetrazine-based fused rings. Their potential applications in propellants, explosives, or other energetic formulations warrant further investigation .

- A microwave-assisted three-component synthesis has yielded novel bis[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one derivatives. These compounds feature amide linkages connecting aliphatic or aromatic spacer groups. The method selectively prepares these compounds through reactions involving aldehydes, dimethyl ketone, and 3-amino-1,2,4-triazole (or 2-amino-benzimidazole) under conventional heating or microwave irradiation. Further exploration of their properties and applications is warranted .

Synthesis and Properties

Energetic Materials

Microwave-Assisted Synthesis

特性

IUPAC Name |

9-(4-propan-2-ylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c1-11(2)12-6-8-13(9-7-12)17-16-14(4-3-5-15(16)23)21-18-19-10-20-22(17)18/h6-11,17H,3-5H2,1-2H3,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATPVZNYYXYYPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC=NN24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2359311.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea](/img/structure/B2359316.png)

![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2359319.png)

![2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2359320.png)

![3-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![(E)-2-((furan-2-ylmethyl)amino)-9-methyl-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2359323.png)

![4-bromo-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2359324.png)

![2-Chloro-1-(1-methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepin-5-yl)propan-1-one](/img/structure/B2359331.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(2-methoxyphenoxy)phenyl]sulfonylpiperazine](/img/structure/B2359332.png)